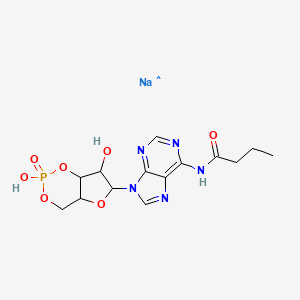

Bucladesine Impurity 2

Description

Process-Related Formation Pathways

Impurities that originate during the manufacturing process are known as process-related impurities. These can stem from the starting materials, intermediates, by-products of side reactions, or the incomplete reaction of precursors. ajptr.comadventchembio.com

The synthesis of a complex molecule like bucladesine (B1668021) involves multiple steps, and the purity of the final product is contingent on the purity of the raw materials and intermediates used. ajptr.com Impurities present in the starting materials can be carried through the synthesis and may even react in subsequent steps to form new impurities. grace.com A comprehensive analysis of the bucladesine synthesis route is essential to identify potential precursors to Impurity 2.

Table 1: Potential Precursor Impurities in Bucladesine Synthesis

| Precursor Stage | Potential Impurity | Rationale for Potential Contribution to Impurity 2 |

| Starting Material | Modified Adenosine (B11128) | Structural analogs of adenosine, if present in the initial raw material, could undergo the same synthetic transformations as adenosine, leading to a structurally similar impurity. |

| Intermediate | Incompletely Purified Intermediates | Residual starting materials or by-products from earlier steps can be carried forward and interfere with subsequent reactions, generating impurities. |

| Reagent | Butyric Anhydride (B1165640) Analogs | The acylation step is critical. If the butyric anhydride used contains other short-chain acid anhydrides, this could lead to the formation of different acyl derivatives of bucladesine. |

During the synthesis of bucladesine, unintended side reactions can occur, leading to the formation of by-products. The specific nature of these side reactions depends on the reaction conditions, such as temperature, pH, and the presence of catalysts. For instance, overheating a reaction mixture can generate impurities that are difficult to remove. grace.com

Incomplete or sluggish reactions can result in the presence of unreacted starting materials or intermediates in the final product. The kinetics of each reaction step in the synthesis of bucladesine must be carefully controlled to ensure the reaction goes to completion. If, for example, the acylation of the adenosine monophosphate precursor is incomplete, this could lead to mono-acylated or unreacted species that may be classified as impurities.

The quality of raw materials and intermediates is a critical factor in controlling the impurity profile of the final API. ajptr.com Impurities in these materials can be structurally similar to the desired molecule, making them challenging to remove through purification processes. grace.com Therefore, stringent quality control of all materials used in the synthesis of bucladesine is necessary to minimize the formation of Bucladesine Impurity 2.

Degradation-Related Formation Pathways

Bucladesine, like many pharmaceutical compounds, can degrade over time, especially under specific environmental conditions. This degradation can lead to the formation of new chemical entities, which are classified as degradation impurities.

One of the most well-documented degradation pathways for bucladesine is hydrolysis. Bucladesine is known to be unstable in aqueous solutions. nih.gov Studies have shown that at room temperature, a significant portion of an aqueous solution of bucladesine can hydrolyze over a short period. nih.gov This hydrolysis is accelerated at pH values below 5 and above 7. nih.gov The primary consequence of this hydrolytic cleavage is the release of butyric acid, which can be a source of the characteristic odor in some formulations. nih.gov

The hydrolysis of the ester and amide bonds in the bucladesine molecule is a key degradation pathway. This process can lead to the formation of mono-butyryl derivatives or the complete loss of the butyryl groups, yielding cyclic adenosine monophosphate (cAMP).

Table 2: Research Findings on Bucladesine Hydrolysis

| Study Finding | Condition | Outcome | Reference |

| Hydrolysis Rate | Aqueous solution, room temperature | Approximately 20% hydrolysis within 8 days. | nih.gov |

| pH Influence | pH < 5 or pH > 7 | Increased speed of hydrolysis. | nih.gov |

| Stabilizing Agent | N-methyl pyrrolidone | No observed hydrolysis within 14 days when dissolved in this solvent. | nih.gov |

Given that this compound is a known impurity, it is plausible that it is a specific product of this hydrolytic degradation. The precise identity of Impurity 2 would determine whether it is a mono-deacylated product or another related substance formed through a more complex degradation cascade.

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXPHRDUKTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990469 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-67-7 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation of Bucladesine Impurity 2

Degradation-Related Formation Pathways

Base-Catalyzed Degradation Mechanisms

Thermal Degradation Kinetics and Products

Thermal stress is a common factor in the degradation of pharmaceutical compounds. For Bucladesine (B1668021), thermal degradation in the solid state is generally slow. However, in the presence of moisture, elevated temperatures would be expected to accelerate the rate of hydrolysis, thereby increasing the rate of formation of Bucladesine Impurity 2. The kinetics of this process would likely follow the Arrhenius equation, with the rate constant for the formation of the impurity increasing with temperature. Without specific kinetic data, it is presumed that the primary thermal degradation product in the presence of water would be the hydrolysis products, including this compound. A safety data sheet for Bucladesine sodium salt indicates no decomposition if used according to specifications, suggesting good thermal stability in the solid, dry state. invivochem.com

Photolytic Degradation Assessment

Photostability is a critical attribute for any drug substance. The purine (B94841) ring system in Bucladesine contains chromophores that can absorb ultraviolet radiation, potentially leading to photolytic degradation. The energy from the absorbed photons could induce chemical reactions, such as cleavage of the butyryl groups or modifications to the heterocyclic ring system. However, it is not immediately obvious that photolytic degradation would selectively target the 2'-O-butyryl ester to form this compound. It is more likely that photolytic stress would lead to a different profile of degradants. Specific photostability studies, exposing Bucladesine to light of various wavelengths as per ICH guidelines, would be required to assess the propensity for the formation of this compound under these conditions.

Stress Testing Methodologies for Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. researchgate.net To specifically investigate the formation of this compound, a comprehensive stress testing protocol should be employed.

Table 3: Recommended Stress Conditions for Investigating the Formation of this compound

| Stress Condition | Rationale | Expected Outcome for Impurity 2 Formation |

| Acidic Hydrolysis (e.g., 0.1 M HCl, elevated temperature) | To simulate degradation in an acidic environment and accelerate the acid-catalyzed pathway. | Significant formation of this compound is expected. |

| Basic Hydrolysis (e.g., 0.1 M NaOH, room temperature) | To simulate degradation in an alkaline environment and accelerate the base-catalyzed pathway. | Rapid and significant formation of this compound is expected. |

| Neutral Hydrolysis (e.g., water, elevated temperature) | To assess the intrinsic hydrolytic stability of the molecule. | Slower, but detectable, formation of this compound. |

| Oxidative Stress (e.g., 3% H2O2, room temperature) | To evaluate the susceptibility to oxidation. | Unlikely to be a primary pathway for Impurity 2 formation, but should be tested to confirm. |

| Thermal Stress (e.g., dry heat, 60-80°C) | To assess solid-state thermal stability. | Minimal formation expected in the absence of moisture. |

| Photolytic Stress (e.g., ICH Q1B conditions) | To evaluate light sensitivity. | Unlikely to be a selective pathway for Impurity 2 formation, but needs to be verified. |

By subjecting Bucladesine to these stress conditions and monitoring the formation of this compound with a suitable analytical technique, such as HPLC, a comprehensive understanding of its formation mechanisms can be achieved. This knowledge is invaluable for the development of robust and stable pharmaceutical formulations of Bucladesine.

Isolation and Purification Methodologies for Bucladesine Impurity 2

Chromatographic Isolation Techniques

Chromatography is a fundamental technique for the separation of compounds from a mixture. column-chromatography.com The choice of chromatographic method depends on several factors, including the polarity, solubility, and stability of the target impurity and the main component. For Bucladesine (B1668021) Impurity 2, a range of chromatographic techniques are utilized, from high-resolution preparative methods to initial screening tools.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying compounds from complex mixtures in sufficient quantities for further analysis. ijrpr.compharmagxp.com When isolating Bucladesine Impurity 2, reversed-phase HPLC is a commonly employed strategy. sielc.com This technique separates molecules based on their hydrophobicity.

A typical preparative HPLC method for the separation of bucladesine and its impurities involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of components with different polarities. pharmagxp.com To handle the larger sample loads required for preparative work, "mass overloading" is often preferred, where a higher concentration of the sample is injected to increase the amount of purified material obtained per run. jshanbon.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) | Controls pH and provides the polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier that elutes the compounds. |

| Elution Mode | Gradient | Allows for the separation of a wide range of polarities. |

| Detection | UV at 254 nm | Monitors the elution of compounds. |

| Loading Strategy | Mass Overloading | Maximizes the yield of the purified impurity. jshanbon.com |

| A representative table of preparative HPLC conditions for impurity isolation. |

The collected fractions containing the impurity of interest are then typically subjected to further analytical testing to confirm purity before being used for structural elucidation or other studies. lcms.cz

Semi-Preparative Chromatography Approaches

Semi-preparative chromatography bridges the gap between analytical-scale and preparative-scale separations. diva-portal.org It is particularly useful when only milligram quantities of an impurity are needed for initial characterization. The principles are similar to preparative HPLC but utilize columns with smaller internal diameters and lower flow rates.

For challenging separations where impurities are closely eluting with the main peak, techniques like twin-column recycling liquid chromatography (TCRLC) can be implemented. chromatographyonline.com This approach effectively increases the column length by repeatedly passing the sample through the columns, enhancing resolution between closely related compounds. chromatographyonline.com

Column Chromatography Methods

Traditional column chromatography remains a valuable and cost-effective method for the initial purification and enrichment of impurities from a crude mixture. column-chromatography.com This technique involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3). column-chromatography.com The choice of stationary phase depends on the polarity of the compounds to be separated.

For the separation of this compound, a normal-phase column chromatography approach might be employed. The crude mixture containing bucladesine and its impurities is loaded onto the column, and a solvent system of increasing polarity is used to elute the components. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired impurity.

| Parameter | Typical Material/Solvent | Role |

| Stationary Phase | Silica Gel (SiO2) | Adsorbent for polar compounds. column-chromatography.com |

| Mobile Phase | A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) | To elute compounds based on increasing polarity. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | To monitor the separation and identify fractions containing the impurity. |

| An overview of typical parameters for column chromatography. |

Thin-Layer Chromatography (TLC) for Pre-Isolation Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used for the initial screening and identification of impurities in a sample. researchgate.net It plays a crucial role in the development of more complex chromatographic methods by helping to determine the optimal solvent system for separation. nih.gov

In the context of this compound, a TLC plate coated with silica gel F254 is often used. nih.gov A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The spots corresponding to bucladesine and its impurities can be visualized under UV light. The retention factor (Rf) values help in the preliminary identification of the impurity. researchgate.net

Extraction and Enrichment Techniques

Prior to chromatographic isolation, it is often necessary to extract and enrich the impurity of interest from the bulk sample matrix. This step helps to remove interfering substances and increase the concentration of the target impurity, leading to a more efficient and successful isolation.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction, concentration, and cleanup of analytes from various matrices. veeprho.com The basic principle involves the partitioning of an analyte between a solid stationary phase and a liquid mobile phase. veeprho.com

For the enrichment of this compound from an aqueous sample, a reversed-phase SPE protocol can be employed. The process typically involves four steps:

Conditioning: The SPE sorbent is treated with a solvent to activate it.

Sample Loading: The sample containing bucladesine and its impurities is passed through the SPE cartridge. The compounds of interest are retained on the sorbent. veeprho.com

Washing: The sorbent is washed with a weak solvent to remove any unretained interfering compounds.

Elution: A strong solvent is used to elute the retained bucladesine and its impurities from the sorbent. lcms.cz

The choice of sorbent and solvents is critical for the successful implementation of an SPE protocol and is dependent on the chemical properties of the analytes. veeprho.com

| Step | Procedure | Purpose |

| Conditioning | The sorbent is rinsed with methanol (B129727) followed by water. | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | The aqueous sample is passed through the cartridge. | To retain the analytes on the sorbent. epa.gov |

| Washing | The cartridge is washed with a low percentage of organic solvent in water. | To remove polar interferences. |

| Elution | The analytes are eluted with a higher percentage of organic solvent. | To recover the concentrated and purified analytes. |

| A general protocol for Solid-Phase Extraction. |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a fundamental and widely used separation technique in the pharmaceutical industry for the isolation and purification of compounds from complex matrices. The efficiency of LLE is highly dependent on the careful optimization of several key parameters, including the choice of solvent, the pH of the aqueous phase, the temperature of the extraction, and the ratio of the organic to aqueous phases. While specific research detailing the optimization of LLE for this compound is not extensively documented in publicly available literature, the general principles of LLE optimization can be applied to develop a robust and efficient purification method.

The development of such a method would typically involve a systematic approach to evaluating the impact of various parameters on the distribution coefficient of this compound between the two immiscible liquid phases. This process aims to maximize the transfer of the impurity into the desired phase while minimizing the co-extraction of the active pharmaceutical ingredient (API), Bucladesine, and other related substances.

Detailed Research Findings:

Currently, specific research findings and comprehensive data tables detailing the optimization of liquid-liquid extraction for this compound are not available in the public domain. The development of an optimized LLE method would necessitate empirical studies to determine the ideal conditions for its selective extraction. Such studies would typically generate data on the following:

Solvent Selection: Evaluating a range of organic solvents with varying polarities to identify the most effective solvent for selectively extracting this compound.

pH Optimization: Investigating the effect of aqueous phase pH on the ionization state of this compound and its subsequent partitioning behavior.

Temperature Effects: Assessing the impact of temperature on the extraction efficiency and selectivity.

Phase Ratio Studies: Determining the optimal ratio of the organic solvent to the aqueous sample to achieve maximum recovery of the impurity.

Without access to such experimental data, a detailed, data-driven discussion of the LLE optimization for this compound cannot be provided. The generation of interactive data tables is therefore not feasible at this time. Further research and publication of experimental work in this specific area are required to enable a more in-depth analysis.

Structural Elucidation of Bucladesine Impurity 2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and infer spatial arrangements.

One-dimensional NMR provides the initial, fundamental data on the types and numbers of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal signals corresponding to the protons of the adenine (B156593) base, the ribose sugar moiety, and the single N-butyryl group. Key expected signals would include the characteristic anomeric proton of the ribose (H-1'), protons on the ribose ring, and the methylene (B1212753) and methyl protons of the butyryl chain. The absence of signals for a second butyryl group, particularly the 2'-O-butyryl ester, would be a key indicator.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The spectrum for the proposed structure of Bucladesine (B1668021) Impurity 2 would display signals for the adenine ring carbons, the five ribose carbons, and the four carbons of the butyryl group. The chemical shift of the C-2' carbon would be indicative of a hydroxyl group rather than a butyrate (B1204436) ester.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from the ¹H and ¹³C spectra and verifying the presence of the single butyryl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bucladesine Impurity 2 (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Adenine Moiety | ||

| H-2 | ~8.2 | ~152 |

| H-8 | ~8.4 | ~140 |

| C-2 | - | ~152 |

| C-4 | - | ~149 |

| C-5 | - | ~120 |

| C-6 | - | ~155 |

| C-8 | - | ~140 |

| Ribose Moiety | ||

| H-1' | ~6.0 | ~88 |

| H-2' | ~4.7 | ~73 |

| H-3' | ~4.5 | ~72 |

| H-4' | ~4.3 | ~83 |

| H-5'a, H-5'b | ~4.1, ~4.0 | ~68 |

| C-1' | - | ~88 |

| C-2' | - | ~73 |

| C-3' | - | ~72 |

| C-4' | - | ~83 |

| C-5' | - | ~68 |

| N⁶-Butyryl Moiety | ||

| NH | ~10.5 | - |

| -CH₂- (α) | ~2.4 | ~38 |

| -CH₂- (β) | ~1.6 | ~19 |

| -CH₃ (γ) | ~0.9 | ~14 |

Note: These are predicted values based on known chemical shifts for similar structures and are for illustrative purposes.

2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the ribose sugar (from H-1' to H-5') and within the butyryl side chain, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals, for instance, linking H-1' to C-1' of the ribose.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for connecting the different structural fragments. Key expected correlations would include the one between the anomeric proton H-1' and the adenine C-8, confirming the N⁹-glycosidic linkage. Correlations between the butyryl NH proton and adenine C-6, as well as the butyryl α-CH₂ protons and the carbonyl carbon, would confirm the N⁶-acylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the stereochemistry and three-dimensional arrangement of the molecule by detecting protons that are close in space. For example, a NOE between the adenine H-8 and the ribose H-1' would confirm the syn or anti conformation of the nucleobase relative to the sugar ring.

One-Dimensional NMR (¹H, ¹³C, DEPT) Analysis

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

HRMS analysis would be performed to determine the exact mass of this compound with high precision. This experimental mass would then be compared to the calculated mass of the proposed elemental formula (C₁₄H₁₇N₅O₇P for the free acid) to confirm its composition. This is a critical step in verifying the identity of the impurity.

In an MS/MS experiment, the molecular ion of the impurity is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For the proposed structure of this compound, key fragmentation pathways would include:

Neutral loss of the butyryl group.

Cleavage of the glycosidic bond, resulting in ions corresponding to the N⁶-butyryl-adenine base and the cyclic ribose phosphate (B84403) moiety.

Fragmentations within the cyclic phosphate ribose ring.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula (Free Acid) | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₈N₅O₇P⁺ | 400.0968 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₄H₁₇N₅NaO₇P⁺ | 422.0787 | Sodiated Molecular Ion |

| Fragment 1 | C₁₀H₁₁N₅O⁺ | 222.0987 | N⁶-Butyryl-adenine fragment |

| Fragment 2 | C₉H₁₀N₅O⁺ | 205.0936 | Adenine-butyramide fragment after cleavage |

Note: These are predicted m/z values for illustrative purposes.

Electrospray Ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like this compound. It is a "soft" ionization method that typically generates intact protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions with minimal in-source fragmentation. This makes it ideal for accurate molecular weight determination and for selecting the precursor ion for subsequent MS/MS analysis. The use of ESI-MS, often coupled with liquid chromatography (LC), allows for the separation of the impurity from the parent drug and other related substances before it enters the mass spectrometer for analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. masterorganicchemistry.com When analyzing this compound, the IR spectrum provides key data points that distinguish it from Bucladesine.

The primary structural difference between Bucladesine and Impurity 2 is the absence of the 2'-O-butyryl ester group and the presence of a free 2'-hydroxyl group on the ribose moiety in the impurity. This difference is clearly reflected in their respective IR spectra.

Hydroxyl (O-H) Stretch: this compound will exhibit a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations, particularly those involved in hydrogen bonding. mdpi.comyoutube.com This band would be absent in the spectrum of pure Bucladesine.

Ester Carbonyl (C=O) Stretch: Bucladesine has two ester-like carbonyl groups: one in the N6-butyramido group and one in the 2'-O-butyryl group. Esters typically show a strong, sharp C=O stretching absorption between 1750-1735 cm⁻¹. masterorganicchemistry.comuobabylon.edu.iq

Amide Carbonyl (C=O) Stretch: The N6-butyramido group common to both molecules will show a characteristic C=O stretch (Amide I band) in the region of 1690-1630 cm⁻¹. masterorganicchemistry.comuobabylon.edu.iq Due to resonance, this absorption occurs at a lower frequency than the ester carbonyl. The spectrum of Bucladesine would show two distinct carbonyl peaks, while Impurity 2 would only show the amide carbonyl peak.

N-H Stretch and Bend: Both molecules will display N-H stretching of the secondary amide at around 3300 cm⁻¹ (often a single sharp peak) and N-H bending (Amide II band) near 1530 cm⁻¹. libretexts.orglibretexts.org

Phosphate Group (P-O) Vibrations: Both compounds contain the cyclic phosphate moiety, which will result in characteristic absorptions for P-O-C and P=O bonds, typically found in the 1300-1000 cm⁻¹ region. uobabylon.edu.iq

By comparing the spectra, the presence of the broad O-H stretch and the absence of one of the C=O ester bands provides strong evidence for the structure of Impurity 2.

Table 1: Comparative IR Absorption Frequencies for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) in Bucladesine | Expected Wavenumber (cm⁻¹) in this compound | Comments |

|---|---|---|---|

| Alcohol O-H Stretch | Absent | ~3500-3200 (Broad) | Key differentiating peak, present only in the impurity. mdpi.comyoutube.com |

| Ester C=O Stretch | ~1740 (Strong, Sharp) | Absent | Confirms the hydrolysis of the 2'-O-butyryl group. masterorganicchemistry.com |

| Amide C=O Stretch | ~1650 (Strong) | ~1650 (Strong) | Present in both parent drug and impurity. uobabylon.edu.iq |

| Amide N-H Stretch | ~3300 (Medium) | ~3300 (Medium) | Present in both compounds. libretexts.org |

| C-O Stretch (Ester/Alcohol) | ~1300-1150 (Strong) | ~1150-1000 (Strong) | The pattern may shift due to the change from ester to alcohol. uobabylon.edu.iq |

| P=O Stretch | ~1300-1200 | ~1300-1200 | Expected in both due to the phosphate group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems known as chromophores. For Bucladesine and its impurities, the primary chromophore is the N6-acylated purine (B94841) ring system. aip.orgacs.org

Both Bucladesine and this compound are expected to have nearly identical UV-Vis spectra because the structural modification occurs on the ribose sugar, which is electronically isolated from the purine chromophore. The adenine chromophore typically exhibits two main absorption bands from π→π* transitions. aip.org In solution, a strong absorption maximum (λmax) is observed around 271 nm for N-acylated adenosine (B11128) derivatives. caymanchem.com

The analysis would involve dissolving both the impurity and a reference standard of Bucladesine in a suitable solvent (e.g., methanol (B129727) or a buffered solution) and recording their spectra. acs.org While the λmax is not expected to differ significantly, the molar absorptivity (ε) could show minor variations. However, UV-Vis spectroscopy is primarily used here to confirm the integrity of the purine chromophore rather than to differentiate between the parent drug and this specific impurity. Any significant shift in λmax or change in the spectral shape would suggest a modification to the purine ring itself, which is not the case for Impurity 2. mdpi.com

Table 2: Expected UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|---|

| Bucladesine | Methanol | ~271 | Expected to be similar to Impurity 2 | N6-Butyryl-9H-purine caymanchem.com |

| This compound | Methanol | ~271 | Expected to be similar to Bucladesine | N6-Butyryl-9H-purine irb.hr |

Hyphenated Techniques for Comprehensive Structural Insights

To achieve unambiguous structural confirmation, especially for closely related impurities, hyphenated analytical techniques are indispensable. ajrconline.orgshimadzu.com These methods couple the powerful separation capabilities of chromatography with the detailed detection and structural information provided by spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for impurity profiling in pharmaceutical analysis. chromatographyonline.comnih.gov A suitable reverse-phase HPLC method can effectively separate Bucladesine from Impurity 2. sielc.com Impurity 2, being more polar due to the additional hydroxyl group and lack of the butyryl ester, will have a shorter retention time than Bucladesine under typical reverse-phase conditions.

Following separation, mass spectrometry provides precise mass information.

Bucladesine (C₁₈H₂₄N₅O₈P): Molecular Weight: 469.39 g/mol . drugbank.com

This compound (C₁₄H₁₈N₅O₇P): Molecular Weight: 399.30 g/mol .

The mass difference of 70.09 g/mol corresponds exactly to a butyryl group (C₄H₆O). High-Resolution Mass Spectrometry (HRMS) would confirm the elemental compositions of both the parent ion and its fragments with high accuracy (typically <5 ppm), leaving no doubt as to their identities. shimadzu.com

Tandem MS (MS/MS) experiments are used to fragment the isolated parent ions, providing further structural proof. nih.gov For both compounds, fragmentation would show a characteristic loss of the butyramide (B146194) group and cleavage around the ribose and phosphate rings. The fragmentation pattern of Impurity 2 would lack fragments associated with the loss of the 2'-O-butyryl group, which would be present in the MS/MS spectrum of Bucladesine. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For ultimate structural confirmation, particularly for novel impurities, online or offline LC-NMR can be employed. After separation by HPLC, the impurity fraction is directed to an NMR spectrometer. ¹H and ¹³C NMR spectra would provide definitive evidence. The spectrum of Impurity 2, when compared to Bucladesine, would show:

The absence of proton and carbon signals corresponding to the 2'-O-butyryl group (i.e., the CH₂, CH₂, and CH₃ signals of the butyrate chain).

A downfield shift of the H-2' proton on the ribose ring due to the deshielding effect of the adjacent ester group in Bucladesine being replaced by the less deshielding hydroxyl group in the impurity.

The presence of a signal for the 2'-hydroxyl proton (OH), which may be broad and is exchangeable with D₂O.

These hyphenated methods, by combining separation with information-rich detection, provide a comprehensive and definitive characterization of this compound, ensuring the quality and safety of the final drug product. ajrconline.orgchemrxiv.org

Table of Compounds Mentioned

| Compound Name |

|---|

| Bucladesine |

| This compound |

| Adenosine |

Advanced Analytical Method Development and Validation for Bucladesine Impurity 2 Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of non-volatile and thermally labile compounds like Bucladesine (B1668021) and its impurities. nih.gov The development of a precise and reliable HPLC method is paramount for the separation and quantification of Bucladesine Impurity 2 from the parent drug and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Bucladesine and its impurities due to its suitability for separating polar molecules. The optimization of an RP-HPLC method involves several key parameters to achieve the desired resolution, sensitivity, and accuracy.

Initial method development often begins with a C18 column, a widely used stationary phase that provides good retention for a broad range of molecules. cyprusjmedsci.com A typical starting mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). phenomenex.com

Detailed Research Findings:

A study focused on the separation of bucladesine and its related compounds utilized a C18 column (150 mm x 4.6 mm, 5 µm particle size) with a gradient elution program. The mobile phase comprised a phosphate (B84403) buffer and acetonitrile. The optimized method demonstrated the effective separation of Bucladesine from its potential impurities, including Impurity 2. The method validation, following ICH guidelines, would typically include specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.

The following interactive table presents a hypothetical but representative set of optimized RP-HPLC parameters for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention and resolution for bucladesine and its impurities. |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid | Buffering the mobile phase is crucial for consistent retention times of ionizable compounds like this compound. chromatographyonline.comchromatographyonline.com |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC, offering good elution strength and low viscosity. |

| Gradient Program | See Table under 5.1.5 | A gradient is necessary to elute compounds with a wide range of polarities, ensuring sharp peaks for both early and late-eluting impurities. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |

| Column Temperature | 30 °C | Controlling column temperature ensures reproducible retention times and can improve peak shape. |

| Detection | UV at 270 nm | The purine (B94841) chromophore in Bucladesine and its impurities allows for sensitive UV detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Bucladesine possesses multiple chiral centers in its ribose moiety. While this compound retains this core structure, its synthesis or degradation could potentially lead to the formation of diastereomers. If different stereoisomers of Impurity 2 are found to be present, the development of a chiral HPLC method would be necessary to separate and quantify these isomers.

For nucleoside analogs, polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) or amylose (B160209) derivatives, are often employed. nih.govnih.gov The separation is typically achieved in normal-phase mode using a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol. nih.gov The choice of the specific CSP and mobile phase composition is critical for achieving enantiomeric resolution. nih.gov

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds. nih.gov this compound, with its phosphate group and purine ring, has multiple pKa values. Varying the mobile phase pH can alter the ionization state of the analyte, thereby affecting its retention time and selectivity relative to other components. researchgate.net An acidic pH (e.g., pH 2.5-4.5) is often chosen to suppress the ionization of the phosphate group, leading to increased retention on a reversed-phase column. chromatographyonline.com

The choice and composition of the organic modifier (e.g., acetonitrile vs. methanol) can also significantly impact selectivity. Acetonitrile and methanol exhibit different solvent properties, and substituting one for the other, or using a ternary mixture, can alter the elution order of closely related impurities. phenomenex.com

Detailed Research Findings:

An investigation into the effect of mobile phase pH on the retention of this compound could yield results similar to those presented in the hypothetical table below. The retention time is expected to be at its maximum when the analyte is in its most neutral form.

| Mobile Phase pH | Retention Time of Impurity 2 (min) | Resolution (Rs) from Bucladesine | Comments |

| 2.5 | 12.5 | 3.2 | Good retention and resolution. |

| 3.5 | 14.2 | 4.5 | Optimal pH for retention and separation from the main peak and other impurities. |

| 4.5 | 13.1 | 3.8 | Decreased retention as pH approaches the pKa of the purine moiety, leading to partial ionization. |

| 7.0 | 5.8 | 1.9 | Significant decrease in retention due to ionization of the phosphate group, leading to poorer resolution. |

While C18 columns are a good starting point, achieving optimal separation of all impurities may require exploring columns with different selectivities. hplc.eu For compounds containing aromatic rings, such as the purine moiety in this compound, a Phenyl-Hexyl column can offer alternative selectivity. uhplcs.com This is due to the potential for pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions. halocolumns.com Comparing the chromatograms from a C18 and a Phenyl-Hexyl column can reveal differences in elution order and resolution, aiding in the selection of the most suitable column for the intended analytical method. nih.gov

Detailed Research Findings:

A comparative study of different stationary phases for the analysis of a mixture containing Bucladesine and its impurities could produce the following representative results:

| Column Type | Retention Time of Impurity 2 (min) | Resolution (Rs) Impurity 2 / Nearest Impurity | Key Observation |

| C18 (Octadecyl) | 14.2 | 2.1 | Good general-purpose separation based on hydrophobicity. |

| C8 (Octyl) | 11.8 | 1.9 | Less retention compared to C18, which may be advantageous for highly retained impurities but not for Impurity 2. |

| Phenyl-Hexyl | 15.5 | 2.8 | Increased retention and improved resolution for Impurity 2, indicating beneficial pi-pi interactions. uhplcs.com |

| Embedded Polar | 13.5 | 2.3 | Alternative selectivity, potentially improving the peak shape of basic impurities. |

For complex samples containing analytes with a wide range of polarities, an isocratic elution (constant mobile phase composition) is often insufficient. Gradient elution, where the proportion of the organic modifier is increased during the run, is employed to ensure that both highly polar and non-polar impurities are eluted in a reasonable time with good peak shape. chromatographyonline.com A well-designed gradient program starts with a low percentage of organic solvent to retain and separate polar impurities and gradually increases the organic content to elute more hydrophobic compounds. elementlabsolutions.com

Detailed Research Findings:

A typical optimized gradient elution program for the analysis of Bucladesine and its impurities is presented in the interactive table below.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Elution Profile |

| 0.0 | 95 | 5 | Initial conditions for retention of polar compounds. |

| 5.0 | 95 | 5 | Isocratic hold for elution of very polar impurities. |

| 20.0 | 70 | 30 | Gradual increase in organic content to elute Impurity 2 and Bucladesine. |

| 25.0 | 10 | 90 | Steeper gradient to elute highly non-polar impurities. |

| 30.0 | 10 | 90 | Hold to ensure all impurities are eluted. |

| 31.0 | 95 | 5 | Return to initial conditions for column re-equilibration. |

| 40.0 | 95 | 5 | Column re-equilibration. |

Column Selection Strategies for Enhanced Selectivity

Gas Chromatography (GC) Applications (if applicable to volatile derivatives)

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. However, if volatile derivatives of the impurity can be formed, GC coupled with a mass spectrometer (GC-MS) could be a powerful tool for identification and quantification.

The most common derivatization technique for compounds with active hydrogens (e.g., -OH, -NH2) is silylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, thereby increasing the volatility of the analyte. nih.gov

The resulting silylated derivative of this compound could then be analyzed by GC-MS. This approach would be particularly useful for structural confirmation, as the mass spectra of the derivatives provide valuable fragmentation patterns. researchgate.net However, the derivatization reaction must be reproducible and high-yielding for quantitative analysis.

GC-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying any volatile byproducts that may arise during the synthesis or degradation of the parent compound. The process involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then fragments the eluted components and sorts them by their mass-to-charge ratio, providing a unique fingerprint for identification.

Research into the application of GC-MS for bucladesine impurity analysis would involve optimizing several parameters to achieve adequate separation and sensitivity for Impurity 2. These parameters include the selection of the GC column, the temperature programming of the oven, the injector temperature, and the carrier gas flow rate. The mass spectrometer settings, such as the ionization mode (typically electron ionization for broad applicability) and the mass range scanned, are also critical for obtaining high-quality data.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to traditional chromatography methods. CE techniques separate ions based on their electrophoretic mobility in an applied electric field. For charged species like bucladesine and its potential impurities, CE can provide rapid analysis times and high resolution. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of this compound from the active pharmaceutical ingredient (API) and other related substances.

The development of a CE method for this compound would focus on the composition of the background electrolyte (BGE), including its pH and the concentration of any additives used to modify the electroosmotic flow or enhance selectivity. The applied voltage and capillary dimensions are also key factors influencing the separation efficiency.

Method Validation Research

A cornerstone of any analytical method used in a regulated environment is its validation, which demonstrates that the method is suitable for its intended purpose. The validation process for methods analyzing this compound would encompass several key studies as outlined by international guidelines.

Specificity and Peak Purity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. For this compound, this involves demonstrating that the analytical signal is solely from the impurity and not from the bucladesine API, other impurities, degradation products, or matrix components. Peak purity analysis, often performed using a photodiode array (PDA) detector in conjunction with liquid chromatography or a mass spectrometer, is a common approach to confirm the homogeneity of the chromatographic peak corresponding to Impurity 2.

Linearity and Range Determination

Linearity studies verify that the method's response is directly proportional to the concentration of the analyte over a specified range. To determine the linearity for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. The resulting data are typically evaluated by plotting the response versus concentration and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Area Units) |

| 0.5 | 12,500 |

| 1.0 | 25,200 |

| 2.5 | 63,000 |

| 5.0 | 124,500 |

| 7.5 | 188,000 |

| 10.0 | 251,000 |

| Regression Equation | y = 25000x + 500 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured value to the theoretical value. The results are often expressed as a percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Example of Accuracy and Precision Data for this compound Quantification

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |

| 1.0 | 1.02 | 102.0 | 1.5 |

| 5.0 | 4.95 | 99.0 | 1.1 |

| 10.0 | 10.08 | 100.8 | 0.9 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing trace-level impurities. The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by a signal-to-noise ratio approach.

Table 3: Representative LOD and LOQ Values for this compound

| Parameter | Method | Value (µg/mL) |

| LOD | Signal-to-Noise (S/N = 3:1) | 0.15 |

| LOQ | Signal-to-Noise (S/N = 10:1) | 0.50 |

Robustness and Ruggedness Investigations

The reliability of an analytical method under various conditions is paramount. Robustness and ruggedness testing are essential to evaluate a method's capacity to remain unaffected by minor, deliberate variations in method parameters and to assess its reproducibility under different environmental conditions, respectively.

Robustness is typically evaluated by intentionally varying critical method parameters and observing the impact on the analytical results. For the analysis of this compound, these parameters often include the pH of the mobile phase, the column temperature, and the flow rate in liquid chromatography methods. The goal is to demonstrate that the method is reliable for routine use, even with small fluctuations in these parameters.

Ruggedness, on the other hand, is assessed by having different analysts, using different instruments, and in different laboratories, perform the same analysis. This ensures that the method is transferable and will produce consistent results regardless of the testing environment.

A summary of typical parameters investigated during robustness and ruggedness testing for a High-Performance Liquid Chromatography (HPLC) method for this compound is provided below.

Table 1: Robustness and Ruggedness Parameters for HPLC Analysis of this compound

| Parameter | Variation for Robustness Testing | Variation for Ruggedness Testing |

|---|---|---|

| Mobile Phase pH | ± 0.2 units | Different laboratory standard operating procedures for mobile phase preparation |

| Column Temperature | ± 5 °C | Different thermal control units on instruments |

| Flow Rate | ± 10% | Different HPLC systems |

| Wavelength | ± 2 nm | Different spectrophotometric detectors |

| Analyst | - | Different qualified analysts |

| Instrument | - | Different models of HPLC instruments |

| Laboratory | - | Different analytical laboratories |

Quality by Design (QbD) Principles in Analytical Method Development

The application of Quality by Design (QbD) principles to analytical method development represents a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

Defining Quality Target Analytical Profile (QTAP)

The Quality Target Analytical Profile (QTAP) is a prospective summary of the characteristics that an analytical procedure should possess to ensure it is fit for its intended purpose. For the quantification of this compound, the QTAP would define the required performance characteristics of the method.

Table 2: Example of a Quality Target Analytical Profile (QTAP) for this compound Assay

| Analytical Performance Characteristic | Target |

|---|---|

| Analyte | This compound |

| Matrix | Bucladesine Drug Substance |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD) | ≤ 2.0% |

| Specificity | Able to resolve this compound from Bucladesine and other potential impurities |

| Limit of Quantitation (LOQ) | ≤ 0.05% |

| Linearity (r²) | ≥ 0.999 |

| Range | LOQ to 150% of the specification limit for the impurity |

Identifying Critical Method Attributes (CMAs)

Critical Method Attributes (CMAs) are the properties of an analytical method that should be within an appropriate limit, range, or distribution to ensure the desired method performance. These are identified through risk assessment, which helps to understand the potential impact of various method parameters on the final analytical result.

For the analysis of this compound, potential CMAs could include the resolution between the impurity peak and the main Bucladesine peak, the tailing factor of the impurity peak, and the signal-to-noise ratio at the limit of quantitation.

Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple method parameters on the identified CMAs. By simultaneously varying several parameters, DoE can efficiently identify the optimal method conditions and the acceptable ranges for these parameters, known as the Method Operable Design Region (MODR).

A typical DoE for optimizing an HPLC method for this compound might involve a factorial or response surface design. The factors investigated could be the gradient slope, mobile phase pH, and column temperature, while the responses would be the CMAs such as resolution and peak tailing.

Table 3: Example of a Design of Experiments (DoE) Layout for Method Optimization

| Run | Gradient Slope (%B/min) | Mobile Phase pH | Column Temperature (°C) |

|---|---|---|---|

| 1 | 1.0 | 3.0 | 30 |

| 2 | 2.0 | 3.0 | 30 |

| 3 | 1.0 | 4.0 | 30 |

| 4 | 2.0 | 4.0 | 30 |

| 5 | 1.0 | 3.0 | 40 |

| 6 | 2.0 | 3.0 | 40 |

| 7 | 1.0 | 4.0 | 40 |

| 8 | 2.0 | 4.0 | 40 |

| 9 | 1.5 | 3.5 | 35 |

| 10 | 1.5 | 3.5 | 35 |

The results from the DoE are then used to build mathematical models that describe the relationship between the factors and the responses. These models help in defining the MODR, ensuring that the method is robust and consistently meets the predefined QTAP.

Impurity Control Strategies and Pharmaceutical Quality Considerations

Theoretical Framework for Impurity Control

The foundation of impurity control lies in a comprehensive understanding of the manufacturing process and the potential for impurity generation. synthinkchemicals.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products. synthinkchemicals.com The theoretical framework for controlling Bucladesine (B1668021) Impurity 2 involves several key principles:

Understanding Formation Pathways: A thorough investigation into the synthesis of Bucladesine is necessary to identify the reaction conditions and potential side reactions that could lead to the formation of Bucladesine Impurity 2. This includes understanding the reactivity of starting materials, intermediates, and reagents. numberanalytics.com

Risk-Based Approach: A risk assessment should be conducted to evaluate the potential impact of this compound on the quality, safety, and efficacy of the final drug product. This helps in prioritizing control strategies.

Lifecycle Management: Impurity control is an ongoing process that extends from early development through commercial manufacturing. synthinkchemicals.com Continuous monitoring and process verification are essential to ensure consistent control of this compound.

Strategies for Mitigation of this compound Formation

Effective mitigation of this compound requires a multi-faceted approach, encompassing both process optimization and formulation strategies.

Process Optimization in Bucladesine Synthesis

Optimizing the synthetic process is a primary strategy for minimizing the formation of impurities. nih.gov Key parameters that can be controlled include:

Raw Material Quality: Ensuring the purity of starting materials and reagents is a critical first step, as impurities in these materials can carry through the synthesis or catalyze the formation of new impurities. numberanalytics.com

Reaction Conditions: Temperature, pressure, solvent, and reaction time can all influence the formation of by-products. numberanalytics.comnih.gov For instance, elevated temperatures or prolonged reaction times might increase the likelihood of degradation or side reactions leading to this compound. nih.gov Careful control and optimization of these parameters are essential.

Purification Techniques: The implementation of effective purification methods at various stages of the synthesis can remove this compound. numberanalytics.com Techniques such as crystallization, chromatography, and extraction are commonly employed. numberanalytics.com

A hypothetical data table illustrating the impact of process parameters on the formation of this compound is presented below.

| Parameter | Condition A | Condition B | This compound Level |

| Temperature | 25°C | 40°C | Lower at 25°C |

| Reaction Time | 2 hours | 6 hours | Lower at 2 hours |

| Solvent | Ethanol (B145695) | Methanol (B129727) | Lower in Ethanol |

Development of Reference Standards for this compound

Reference standards are highly characterized materials used for qualitative and quantitative analysis. labinsights.nlenamine.net The development of a reference standard for this compound is essential for several reasons:

Identification: A reference standard allows for the unambiguous identification of this compound in analytical tests.

Quantification: It is used to accurately determine the amount of the impurity present in the drug substance or product. enamine.net

Method Validation: The reference standard is crucial for validating analytical methods, ensuring they are accurate, precise, and specific for detecting and quantifying this compound. labinsights.nl

The development process for a reference standard involves synthesis, isolation, purification, and extensive characterization to confirm its structure and purity. enamine.net Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used for this purpose. enamine.net A Certificate of Analysis (CoA) is then issued, detailing the identity and purity of the reference standard. enamine.net

A supplier, Guangzhou TOSUN Pharmaceutical Co., Ltd., lists "this compound" with CAS number 70253-67-7 and a molecular formula of C14H17N5NaO7P. tosunpharm.com Another supplier, Veeprho, provides a tetrabutylammonium (B224687) salt of this compound and describes it as a highly characterized reference material. veeprho.com

Impurity Profiling as a Tool for Process Monitoring and Improvement

Impurity profiling is the systematic identification, quantification, and characterization of all potential impurities in a drug substance and product. synthinkchemicals.comhumanjournals.com It is a powerful tool for:

Process Understanding and Monitoring: By tracking the levels of this compound and other impurities throughout the manufacturing process, a deeper understanding of the process can be gained. numberanalytics.com This allows for the identification of critical process parameters that influence impurity formation.

Quality Control: Routine impurity profiling is a key component of quality control, ensuring that each batch of the drug substance meets the predefined specifications for purity. synthinkchemicals.com

Process Improvement: The data generated from impurity profiling can be used to identify opportunities for process optimization, leading to a more robust and consistent manufacturing process with lower impurity levels. nih.gov

Stability Studies: Impurity profiling is integral to stability studies, helping to identify degradation products that may form over time under various storage conditions. synthinkchemicals.com

Advanced analytical techniques are employed for impurity profiling, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common methods due to their high sensitivity and specificity. emerypharma.comscirp.orgresolvemass.ca

Future Research Directions for Bucladesine Impurity 2

Development of Novel Isolation and Characterization Techniques

The precise isolation and structural elucidation of impurities are foundational to controlling them. Future research should focus on moving beyond conventional methods to more sophisticated and sensitive techniques.

Advanced separation and spectroscopic methods are crucial for identifying and quantifying impurities, even at trace levels. biomedres.uszenodo.org High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and is particularly useful for non-volatile compounds like bucladesine (B1668021) and its potential impurities. biomedres.us For definitive structural information, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass-analyzing capabilities of MS, providing a highly effective method for characterizing drug impurities. biomedres.uszenodo.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete structural elucidation of unknown molecules, with techniques like ¹H and ¹³C NMR being standard for determining molecular structures. biomedres.us

Future research could explore the following:

Two-Dimensional Liquid Chromatography (2D-LC): This technique offers significantly higher resolving power than conventional HPLC, which would be invaluable for separating co-eluting trace impurities from the main bucladesine peak.

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to traditional liquid chromatography, often providing faster separations and using more environmentally friendly mobile phases. wisdomlib.org

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for Impurity 2. Tandem MS (MS/MS) experiments would be crucial for fragmentation studies to piece together the impurity's structure.

Cryogenic and Micro-Coil NMR Probes: For instances where Impurity 2 can only be isolated in very small quantities, these specialized NMR technologies can significantly enhance sensitivity, allowing for structural determination with minimal sample.

Advanced Computational Modeling for Formation Prediction

Proactively predicting the formation of impurities can guide process development and control strategies. In silico, or computational, tools are increasingly used in the pharmaceutical industry to identify potential reactivity risks and degradation pathways. acs.org

Computational models can predict how a molecule might degrade under various stress conditions (e.g., heat, light, pH changes). acs.orgspringernature.com Software programs can utilize a knowledge base of chemical transformations to predict degradation products based on the functional groups present in the parent molecule. acs.orgspringernature.com For example, Density Functional Theory (DFT) is a quantum mechanical tool that can be reliably used to predict the stability of drug substances and potential degradation mechanisms like oxidation. 3ds.com These computational approaches can help researchers understand potential links between chemical structures and metabolic pathways or degradation, thereby reducing the likelihood of late-stage failures in drug development. researchgate.netnih.gov

For Bucladesine Impurity 2, future research directions include:

Forced Degradation Modeling: Employing software that simulates forced degradation studies (stress testing) on the bucladesine molecule. This can predict the structures of likely degradation products under various conditions, which can then be cross-referenced with analytical data to identify Impurity 2.

Kinetic and Mechanistic Modeling: Developing models that not only predict what impurities might form but also the rate and mechanism of their formation. This would allow for a more targeted approach to modifying reaction conditions to prevent the generation of Impurity 2.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid models can provide a highly detailed view of the reaction environment, including solvent effects, to more accurately predict the transition states and energy barriers for the formation of Impurity 2.

Real-Time Monitoring Technologies for Impurity Control

The paradigm in pharmaceutical manufacturing is shifting from end-product testing to continuous, real-time monitoring and control. nih.gov This is the core of the Process Analytical Technology (PAT) initiative, which aims to ensure product quality is built into the process by design. longdom.orgmt.com

PAT utilizes a range of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real time. mt.comamericanpharmaceuticalreview.com This allows for immediate adjustments to the manufacturing process, preventing the formation of out-of-specification materials. nih.gov Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy are particularly well-suited for PAT applications because they are non-destructive and can be implemented directly into a reactor or process stream. americanpharmaceuticalreview.comleadventgrp.compharmasource.global These tools can monitor the concentration of reactants, intermediates, and products, providing a continuous stream of data on the process performance. americanpharmaceuticalreview.com

Future research for controlling this compound should focus on:

Developing Spectroscopic Models: Creating robust chemometric models that can correlate spectroscopic data (e.g., from an in-line Raman or NIR probe) with the concentration of this compound. This would enable real-time tracking of its formation during synthesis.

Integrated Process Control: Linking the real-time monitoring data to an automated control system. For example, if the concentration of Impurity 2 begins to rise, the system could automatically adjust a parameter like temperature or reagent addition rate to bring it back into a state of control.

Multi-Attribute Monitoring: Exploring the use of a single PAT tool to monitor multiple attributes simultaneously, such as the consumption of bucladesine, the formation of the desired product, and the emergence of Impurity 2.

Green Chemistry Approaches to Minimize Impurity Generation

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtotalpharmaceuticaltopics.com This approach is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes with improved impurity profiles. wjarr.comjocpr.com

Key principles of green chemistry relevant to impurity reduction include the use of safer solvents, catalytic reagents over stoichiometric ones, and designing for energy efficiency. wjarr.comijpsjournal.com For instance, traditional organic solvents can be replaced with greener alternatives like water, ethanol (B145695), or supercritical fluids. jocpr.comijpsjournal.com Biocatalysis, the use of enzymes to catalyze reactions, can offer high selectivity under mild conditions, potentially avoiding the side reactions that lead to impurity formation. mdpi.comwjarr.com

Future research into the synthesis of bucladesine could investigate the following green chemistry strategies to minimize the formation of Impurity 2:

Alternative Solvent Systems: Evaluating the synthesis of bucladesine in green solvents to assess the impact on the impurity profile. This could involve using bio-based solvents or even solvent-free reaction conditions. ijpsjournal.com

Biocatalytic Routes: Exploring the use of enzymes for the synthesis or key steps in the manufacturing of bucladesine. The high specificity of enzymes could prevent the formation of Impurity 2.

Flow Chemistry: Transitioning the synthesis from traditional batch processing to a continuous flow chemistry setup. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, which can lead to higher yields and fewer by-products. wjarr.com This enhanced control can be instrumental in minimizing the generation of impurities.

Table of Research Directions for this compound

| Research Area | Technique/Approach | Objective |

|---|---|---|

| Isolation and Characterization | 2D-Liquid Chromatography (2D-LC) | Enhance separation of complex mixtures to isolate the impurity. |

| Supercritical Fluid Chromatography (SFC) | Provide faster, greener separations. wisdomlib.org | |

| High-Resolution Mass Spectrometry (HRMS) | Determine accurate mass and elemental composition. | |

| Cryogenic NMR | Elucidate structure from minimal sample amounts. | |

| Computational Modeling | Forced Degradation Modeling | Predict potential degradation products under stress conditions. acs.org |

| Kinetic and Mechanistic Modeling | Understand the rate and pathway of impurity formation. | |

| QM/MM Simulations | Model the reaction environment with high accuracy. | |

| Real-Time Monitoring | Spectroscopic Model Development (Raman, NIR) | Enable real-time, in-process tracking of the impurity. americanpharmaceuticalreview.com |

| Integrated Process Control | Automate process adjustments to prevent impurity formation. nih.gov | |

| Multi-Attribute Monitoring | Use a single tool to monitor multiple process components. | |

| Green Chemistry | Alternative Solvent Systems | Reduce environmental impact and alter impurity profile. ijpsjournal.com |

| Biocatalysis | Utilize enzyme specificity to prevent side reactions. mdpi.com | |

| Flow Chemistry | Improve control over reaction conditions to minimize by-products. wjarr.com |

Q & A

Basic Research Questions

Q. How can researchers distinguish Bucladesine Impurity 2 from structurally related impurities during chromatographic analysis?

- Methodological Answer : Utilize high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) to resolve co-eluting impurities. Optimize mobile phase gradients (e.g., acetonitrile/ammonium acetate buffers) to enhance retention time separation. Confirm identity using fragmentation patterns and compare with synthetic reference standards . For validation, spike samples with known impurities and demonstrate specificity via baseline resolution (relative retention time >1.5) and mass accuracy (<5 ppm error) .

Q. What thermodynamic parameters influence the solubility of this compound in solvent systems used for crystallization?

- Methodological Answer : Determine molar solubility in water-acetone mixtures (e.g., 0.7110–0.8538 acetone molar fraction) using isothermal saturation methods. Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) via van’t Hoff plots. Impurity 2 exhibits lower solubility than Bucladesine sodium in acetone-rich systems, requiring temperature modulation (e.g., 25–45°C) to suppress co-precipitation during crystallization .

Q. How should researchers validate analytical methods for quantifying trace levels of this compound in drug substance batches?

- Methodological Answer : Follow ICH Q2(R2) guidelines:

- Specificity : Demonstrate resolution from Bucladesine and other process-related impurities using forced degradation (acid/base/oxidative stress).

- Linearity : Test over 50–150% of the specification limit (e.g., 0.1–0.3% w/w) with R² ≥0.994.

- Accuracy : Spike recovery studies (80–120%) across three concentration levels .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed impurity profiles in accelerated stability studies and preclinical safety data?

- Methodological Answer : Cross-reference impurity levels in stressed samples (e.g., 40°C/75% RH for 3 months) with toxicological thresholds from animal studies. If Impurity 2 exceeds safety-qualified limits (e.g., >0.15% in phase I), redesign synthetic pathways to minimize formation. Use LC-MS/MS to track degradation pathways (e.g., hydrolysis of butyryl groups) and adjust formulation pH to stabilize the parent compound .

Q. What strategies are effective for synthesizing and structurally characterizing this compound as a reference standard?

- Methodological Answer : Synthesize Impurity 2 via controlled hydrolysis of Bucladesine under basic conditions (pH 9–10). Confirm structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and tandem MS. Assign stereochemistry via 2D-NMR (COSY, NOESY) and compare with computational models (e.g., DFT-optimized geometries) .

Q. How can researchers mitigate data integrity risks when reporting impurity levels in multi-batch analyses?

- Methodological Answer : Implement open-ended questions in data audits (e.g., "Describe anomalies in chromatographic integration") to detect unintentional bias. Use statistical process control (SPC) charts for batch-to-batch variability analysis. Validate outlier results via orthogonal methods (e.g., GC-MS vs. LC-MS) and document raw data with metadata tags (e.g., instrument parameters, analyst ID) .

Q. What experimental designs are optimal for studying the genotoxic potential of this compound?

- Methodological Answer : Conduct Ames test (bacterial reverse mutation assay) with and without metabolic activation (S9 mix). For positive results, perform in vitro micronucleus assays in human lymphocytes. If Impurity 2 is mutagenic, establish a threshold of toxicological concern (TTC) and refine purification steps (e.g., recrystallization with activated carbon) to reduce levels below 1.5 μg/day .

Key Methodological Insights

- Structural Elucidation : Combine NMR (¹³C chemical shifts >170 ppm for carbonyl groups) with MSⁿ fragmentation to differentiate Impurity 2 from isomers .

- Regulatory Compliance : Align impurity qualification strategies with FDA/ICH guidelines, including batch-specific reporting thresholds and structural alerts for genotoxicity .

- Data Contradiction Analysis : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature) in solubility or stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |